molecular formula C9H17NOS B13954686 2-Allylthio-2-ethylbutyramide CAS No. 64037-65-6

2-Allylthio-2-ethylbutyramide

Cat. No.: B13954686
CAS No.: 64037-65-6
M. Wt: 187.30 g/mol
InChI Key: DYAWASAZUYPBDU-UHFFFAOYSA-N
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Description

2-Allylthio-2-ethylbutyramide is an organic compound with the molecular formula C9H17NOS It is known for its unique chemical structure, which includes an allylthio group attached to an ethylbutyramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allylthio-2-ethylbutyramide typically involves the reaction of 2-ethylbutyramide with allylthiol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: 2-ethylbutyramide and allylthiol.

    Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride.

    Reaction Conditions: The reaction is carried out at temperatures ranging from 50°C to 100°C under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Allylthio-2-ethylbutyramide undergoes various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the allylthio group to an alkylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkylthio derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Allylthio-2-ethylbutyramide has found applications in several scientific fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Allylthio-2-ethylbutyramide involves its interaction with specific molecular targets. The allylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Allylthio-2-ethylbutyric acid: Similar structure but with a carboxylic acid group instead of an amide.

    2-Allylthio-2-methylbutyramide: Similar structure but with a methyl group instead of an ethyl group.

    2-Allylthio-2-ethylpropionamide: Similar structure but with a propionamide backbone.

Uniqueness

2-Allylthio-2-ethylbutyramide is unique due to its specific combination of an allylthio group and an ethylbutyramide backbone. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64037-65-6

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

2-ethyl-2-prop-2-enylsulfanylbutanamide

InChI

InChI=1S/C9H17NOS/c1-4-7-12-9(5-2,6-3)8(10)11/h4H,1,5-7H2,2-3H3,(H2,10,11)

InChI Key

DYAWASAZUYPBDU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)N)SCC=C

Origin of Product

United States

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